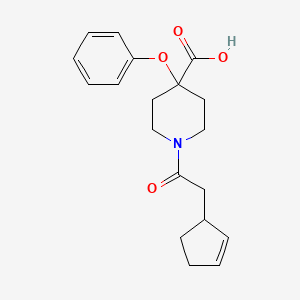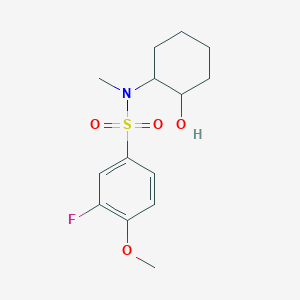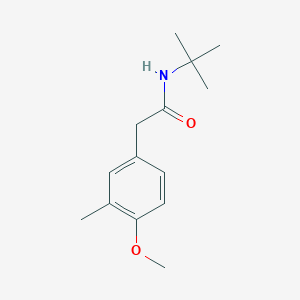
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid, also known as CPPC, is a chemical compound that has attracted attention from the scientific community due to its potential applications in research. CPPC is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This receptor plays a key role in synaptic transmission and has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the NMDA receptor, this compound can modulate the activity of neurotransmitters and other signaling molecules in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of protein kinase C activity, and the regulation of calcium signaling. These effects can lead to changes in synaptic transmission, neuronal excitability, and other physiological processes.
実験室実験の利点と制限
One advantage of 1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid is its ability to selectively block the NMDA receptor, which can be useful in studying the role of this receptor in various physiological processes. However, this compound also has limitations, such as its relatively low potency and selectivity compared to other NMDA receptor antagonists. Additionally, this compound may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other signaling pathways and physiological processes, such as inflammation and oxidative stress. Finally, this compound may have potential therapeutic applications in the treatment of neurological disorders, and future research could explore these possibilities.
合成法
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclopentadiene with acetic anhydride to form cyclopentenylacetate, which is then reacted with phenol to form 1-(cyclopent-2-en-1-yl)-4-phenoxypiperidine. This compound is then reacted with chloroacetic acid to form this compound.
科学的研究の応用
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid has been used in a variety of scientific research applications, including studies on the effects of neurotransmitters on the central nervous system, the role of glutamate receptors in synaptic transmission, and the mechanisms of action of various drugs. This compound has also been used as a tool to study the effects of different compounds on the brain and other organs.
特性
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17(14-15-6-4-5-7-15)20-12-10-19(11-13-20,18(22)23)24-16-8-2-1-3-9-16/h1-4,6,8-9,15H,5,7,10-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUOXUJFUBVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5319157.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)

![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)
![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)

![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)